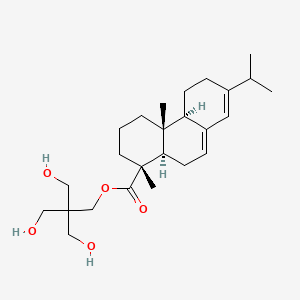
Pentaerythritol abietate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is known for its use in various industrial applications due to its unique chemical properties. This compound is particularly valued for its role in the production of adhesives, coatings, and as a plasticizer in polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through the esterification of pentaerythritol with abietic acid. The reaction typically involves heating pentaerythritol and abietic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to temperatures between 150-200°C, and the water by-product is continuously removed. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol abietate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Pentaerythritol and abietic acid with sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to pentaerythritol and abietic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or enzymes like lipases.
Major Products:
Hydrolysis: Pentaerythritol and abietic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Pentaerythritol abietate has diverse applications in scientific research and industry:
Chemistry: Used as a plasticizer to enhance the flexibility and durability of polymers. It is also employed in the synthesis of various resins and coatings.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in controlled-release formulations due to its stability and non-toxicity.
Industry: Widely used in the production of adhesives, varnishes, and as a stabilizer in PVC (polyvinyl chloride) formulations.
Mécanisme D'action
The mechanism by which pentaerythritol abietate exerts its effects is primarily through its role as a plasticizer and stabilizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients by forming a stable matrix that degrades over time.
Molecular Targets and Pathways:
Plasticization: Interacts with polymer chains to reduce brittleness.
Stabilization: Prevents degradation of polymers by acting as a barrier to environmental factors such as heat and UV light.
Comparaison Avec Des Composés Similaires
Pentaerythritol tetrastearate: Another ester of pentaerythritol, used similarly as a plasticizer and lubricant.
Trimethylolpropane triacrylate: Used in UV-curable coatings and adhesives.
Neopentyl glycol dibenzoate: Employed as a plasticizer in various polymer applications.
Uniqueness: Pentaerythritol abietate is unique due to its combination of pentaerythritol and abietic acid, which imparts specific properties such as enhanced thermal stability and compatibility with a wide range of polymers. Its ability to act as both a plasticizer and stabilizer makes it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
64365-17-9 |
|---|---|
Formule moléculaire |
C25H40O5 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
Clé InChI |
DUTZBUOZKIIFTG-XWVZOOPGSA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
Description physique |
Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



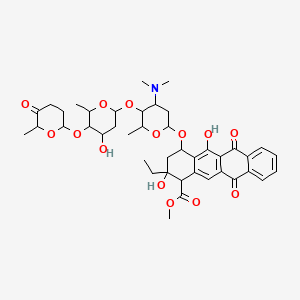
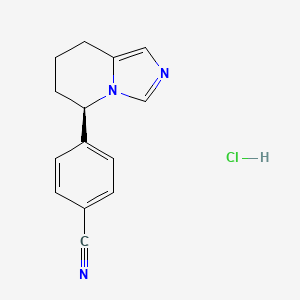
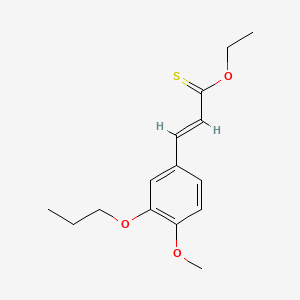


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



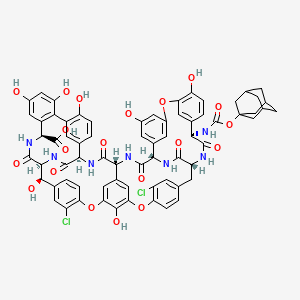
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
